![molecular formula C13H17F3N2O B3072271 1-{[4-(Trifluoromethoxy)phenyl]methyl}-1,4-diazepane CAS No. 1016704-67-8](/img/structure/B3072271.png)
1-{[4-(Trifluoromethoxy)phenyl]methyl}-1,4-diazepane
Overview
Description
“1-{[4-(Trifluoromethoxy)phenyl]methyl}-1,4-diazepane” is a chemical compound with the CAS Number: 340759-28-6 . It has a molecular weight of 258.29 . The compound is stored at 4 degrees Celsius and is in liquid form .
Molecular Structure Analysis
The InChI code for “1-{[4-(Trifluoromethoxy)phenyl]methyl}-1,4-diazepane” is1S/C13H17F3N2/c14-13(15,16)12-4-2-11(3-5-12)10-18-8-1-6-17-7-9-18/h2-5,17H,1,6-10H2
. This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
“1-{[4-(Trifluoromethoxy)phenyl]methyl}-1,4-diazepane” is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the sources I found.Scientific Research Applications
Electrochromic Devices
The compound is used in the synthesis of 4-(Trifluoromethoxy)phenyl-based polydithienylpyrroles . These polymers are promising anodic materials for electrochromic devices . The introduction of the electron-withdrawing trifluoromethoxy unit in the side chain of polydithienylpyrroles decreases the HOMO and LUMO energy levels of these polymers . This results in the display of various colors from reduced to oxidized states .
Inhibitors of Human Soluble Epoxide Hydrolase
A series of N, N′-disubstituted bis-ureas containing a lipophilic 4-(trifluoromethoxy)phenyl fragment were synthesized . These compounds are promising as inhibitors of human soluble epoxide hydrolase . This enzyme plays a crucial role in the metabolism of endogenous chemical mediators involved in blood pressure regulation, inflammation, and cell proliferation .
Organic Synthesis
The compound is used in the synthesis of 2-chloro-1-{2,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-yl}-ethanone . This compound is a key intermediate in the synthesis of various organic compounds .
Safety and Hazards
properties
IUPAC Name |
1-[[4-(trifluoromethoxy)phenyl]methyl]-1,4-diazepane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2O/c14-13(15,16)19-12-4-2-11(3-5-12)10-18-8-1-6-17-7-9-18/h2-5,17H,1,6-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSMIFFHHAMEILD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CC2=CC=C(C=C2)OC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[4-(Trifluoromethoxy)phenyl]methyl}-1,4-diazepane |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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